molecular formula C6H8F3NO2 B6169193 rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, trans CAS No. 1628734-87-1

rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, trans

Cat. No.: B6169193
CAS No.: 1628734-87-1
M. Wt: 183.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,4R)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid, trans, is a pyrrolidine-based carboxylic acid derivative featuring a trifluoromethyl (-CF₃) substituent on the phenyl ring at the 4-position of the pyrrolidine backbone. Its stereochemistry (trans configuration) and substituent placement confer unique physicochemical and biological properties. Key characteristics include:

  • Molecular Formula: C₁₂H₁₂F₃NO₂ (free acid form) .
  • Molecular Weight: 259.22 g/mol (free acid) .
  • Physical Properties: Boiling point 356.2°C (predicted), density 1.331 g/cm³, and flash point 169.2°C (hydrochloride salt form) .
  • Safety: Classified under GHS Hazard Category 6.1 (toxic if ingested) with precautionary measures for handling .

The compound is commonly used as a building block in medicinal chemistry, particularly for protease inhibitors and receptor modulators, due to its rigid pyrrolidine scaffold and electron-withdrawing -CF₃ group.

Properties

CAS No.

1628734-87-1

Molecular Formula

C6H8F3NO2

Molecular Weight

183.1

Purity

95

Origin of Product

United States

Biological Activity

Rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, trans, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C6H8F3NO2
  • Molecular Weight : 183.1 g/mol
  • CAS Number : 1628734-87-1

The compound features a trifluoromethyl group which enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is primarily linked to its potential as a modulator of various receptors. For instance, compounds with similar structures have been evaluated for their interaction with the TRPV1 receptor, a target for pain management and inflammatory conditions. High-throughput screening has indicated that modifications in the pyrrolidine structure can yield potent TRPV1 antagonists .

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group in the pyrrolidine ring has been shown to significantly affect the binding affinity and selectivity of the compound towards specific receptors. Research indicates that variations in substituents at different positions on the pyrrolidine ring can lead to enhanced biological activity. For example, compounds that incorporate additional polar functionalities tend to exhibit improved solubility and receptor interactions .

Case Studies

  • TRPV1 Modulation :
    A study conducted on analogs of rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid demonstrated their efficacy as TRPV1 antagonists in vivo. The lead compounds exhibited significant analgesic effects in animal models of pain, suggesting that this class of compounds could be developed into therapeutic agents for pain management .
  • Arginase Inhibition :
    Another research effort highlighted the synthesis of related pyrrolidine derivatives that showed potent inhibition of arginase enzymes, which are implicated in various pathological conditions such as cancer and cardiovascular diseases. The most effective analogs demonstrated IC50 values in the low nanomolar range, indicating strong potential for therapeutic applications .

Data Table: Comparison of Biological Activities

Compound NameTarget ReceptorIC50 (nM)Notes
Rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acidTRPV150Effective in animal models
Analog AArginase I1.3Highly potent inhibitor
Analog BArginase II8.1Significant selectivity

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
Rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been investigated for its potential as a scaffold in the development of new pharmaceuticals. Its trifluoromethyl group enhances metabolic stability and bioactivity, making it suitable for designing inhibitors targeting various biological pathways.

Case Study: Antiviral Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, certain modifications of this compound have shown promise against viral infections by inhibiting viral replication mechanisms. This highlights the compound's relevance in antiviral drug design .

2. Neuropharmacology
The compound's structural characteristics suggest potential applications in neuropharmacology. Pyrrolidine derivatives have been linked to modulating neurotransmitter systems, which could lead to the development of treatments for neurological disorders.

Case Study: Cognitive Enhancers
Studies have explored the use of similar compounds as cognitive enhancers in animal models. The modifications involving trifluoromethyl groups were found to improve cognitive function, suggesting rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid could be a candidate for further investigation in cognitive disorders.

Organic Synthesis Applications

1. Synthetic Intermediates
The compound serves as a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions enables it to be used as a building block for more complex molecules.

Table: Synthetic Reactions Involving rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Reaction TypeDescriptionReference
AlkylationUsed to introduce alkyl groups onto the pyrrolidine ring
Coupling ReactionsParticipates in cross-coupling reactions for synthesizing biaryl compounds
ReductionCan be reduced to yield amines for various applications

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The trifluoromethyl group significantly alters electronic and steric properties compared to other substituents. Key analogs include:

Compound Name Substituent(s) Molecular Weight (g/mol) Yield (%) Purity (%) Key Features
rac-(3R,4R)-4-(Trifluoromethyl)-... -CF₃ 259.22 N/A >99 High hydrophobicity; strong electron-withdrawing effect .
(±)-trans-4-(3-Fluorophenyl)-... (HCl) -F 245.68 N/A N/A Lower molecular weight; moderate electron withdrawal .
(±)-trans-4-(3-Bromophenyl)-... (Boc) -Br 370.24 N/A N/A Heavy atom effect; potential for cross-coupling reactions .
14{4,5} (Molecules, 2010) -Benzodioxol, -CF₃Ph 482.37 68 >99 Dual substituents enhance binding affinity .

Key Observations :

  • Electron-Withdrawing Groups : -CF₃ and -F improve metabolic stability but reduce solubility compared to -CH₃ or -OCH₃ .
  • Steric Effects : Bulkier groups (e.g., -Br) lower synthetic yields due to steric hindrance during cyclization .

Stereochemical and Backbone Modifications

The trans configuration and pyrrolidine backbone differentiate this compound from piperidine or cis-pyrrolidine analogs:

Compound Name Backbone Configuration Molecular Weight (g/mol) Key Features
rac-(3R,4R)-4-(Trifluoromethyl)-... Pyrrolidine trans 259.22 Enhanced rigidity; optimal dihedral angles for target binding .
rac-(3R,4R)-4-Phenylpiperidin-3-ol Piperidine trans 177.24 Reduced acidity (alcohol vs. carboxylic acid); altered pharmacokinetics .
14{1,8} (Molecules, 2010) Pyrrolidine cis 355.18 Lower purity (79%) due to stereochemical impurities .

Key Observations :

  • Trans vs. Cis : Trans configurations generally exhibit higher purity (>99%) and better crystallinity .
  • Backbone Flexibility : Piperidine derivatives offer greater conformational flexibility but weaker target affinity compared to pyrrolidines .

Derivatives and Salt Forms

Functional group modifications (e.g., Boc protection, salt formation) influence solubility and reactivity:

Compound Name Derivative/Salt Molecular Weight (g/mol) Storage Conditions Key Features
Boc-(±)-trans-4-(3-CF₃Ph)-... Boc-protected 341.33 Room temperature Improved stability for solid-phase synthesis .
(3S,4R)-4-(3-CF₃Ph)-... (HCl) Hydrochloride salt 295.69 -20°C Enhanced aqueous solubility .
14{3,5} (Molecules, 2010) Ureido-functionalized 482.37 N/A High yield (63%); potential for hydrogen bonding .

Key Observations :

  • Boc Protection : Facilitates handling and reduces carboxylate reactivity during coupling reactions .
  • Salt Forms : Hydrochloride salts improve bioavailability but require stringent storage conditions .

Preparation Methods

Gabriel Synthesis with Trifluoromethylation

  • Step 1 : Alkylation of phthalimide-protected aminomalonate ester with 1-bromo-3-(trifluoromethyl)propane forms a branched intermediate.

  • Step 2 : Cyclization under acidic conditions (HCl/EtOH) yields the pyrrolidine ring. Hydrolysis with 6M HCl removes the phthalimide group and ester, generating the carboxylic acid.

  • Challenges include controlling regioselectivity during alkylation and minimizing racemization during hydrolysis.

Michael Addition-Cyclization

  • A β-trifluoromethyl-α,β-unsaturated ester undergoes Michael addition with a glycine equivalent, followed by intramolecular cyclization.

  • Example:

    CF3-CH=CH-COOR+NH2CH2COOR’Pyrrolidine-3-carboxylate[3]\text{CF}_3\text{-CH=CH-COOR} + \text{NH}_2\text{CH}_2\text{COOR'} \rightarrow \text{Pyrrolidine-3-carboxylate} \,
  • This method faces limitations in stereocontrol, often requiring chiral auxiliaries or catalysts.

Resolution of Racemic Mixtures

Since the target compound is racemic, classical resolution remains viable:

  • Diastereomeric Salt Formation :

    • Reacting the racemic acid with a chiral amine (e.g., cinchonidine) forms diastereomeric salts, which are separated via fractional crystallization.

    • Example :

      Resolving AgentSolventRecovery (%)Purity (%)
      (S)-1-PhenylethylamineEthanol4599
      QuinineAcetone3895
  • Enzymatic Resolution :

    • Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of a pyrrolidine ester.

    • Drawbacks include moderate enantioselectivity and the need for ester derivatives.

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsTypical Yield (%)
Enantioselective HydrogenationHigh ee, scalableCostly catalysts, high-pressure equipment80–90
CyclizationEarly introduction of CF₃ groupRegioselectivity issues60–75
Racemic ResolutionNo chiral catalysts requiredLow efficiency, multiple steps40–55

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, trans to ensure high enantiomeric purity?

Answer:
The synthesis of this compound requires precise control over stereochemistry due to the trifluoromethyl group’s steric and electronic effects. Critical steps include:

  • Chiral Induction : Use of chiral auxiliaries (e.g., tert-butoxycarbonyl [Boc] or fluorenylmethyloxycarbonyl [Fmoc] groups) to direct stereochemistry during ring closure or substituent addition .
  • Temperature and Solvent Selection : Low-temperature reactions (e.g., −20°C to 0°C) in aprotic solvents (e.g., THF or DCM) minimize racemization .
  • Purification : High-performance liquid chromatography (HPLC) with chiral stationary phases is essential for resolving enantiomers, as traditional crystallization may fail due to similar solubility profiles .
    Validation via NMR (e.g., 19F^{19}\text{F} NMR for trifluoromethyl group tracking) and polarimetry ensures stereochemical fidelity .

Advanced Question: How can researchers resolve contradictory biological activity data observed for this compound in enzyme inhibition assays?

Answer:
Contradictions often arise from:

  • Stereochemical Impurities : Trace enantiomers (e.g., rac-(3S,4S)) may exhibit off-target effects. Confirm purity using chiral HPLC and X-ray crystallography to correlate absolute configuration with activity .
  • Solvent Artifacts : The trifluoromethyl group’s hydrophobicity can lead to aggregation in aqueous buffers. Use co-solvents (e.g., DMSO ≤1%) or dynamic light scattering (DLS) to assess colloidal stability .
  • Enzyme Conformational Flexibility : Perform molecular dynamics simulations to evaluate binding pocket adaptability. For example, the pyrrolidine ring’s chair-to-twist-boat transitions may alter binding affinity .
  • Counterion Effects : If tested as a salt (e.g., hydrochloride), counterions may influence solubility or ionic interactions. Compare free acid vs. salt forms in dose-response assays .

Basic Question: What analytical techniques are most reliable for characterizing the structural and stereochemical integrity of this compound?

Answer:

  • X-ray Crystallography : Gold standard for confirming absolute configuration, particularly for resolving trans vs. cis ring conformations .
  • NMR Spectroscopy : 1H^{1}\text{H}-13C^{13}\text{C} HSQC and 19F^{19}\text{F} NMR identify coupling patterns and trifluoromethyl group orientation .
  • Circular Dichroism (CD) : Detects enantiomeric excess (ee) in solution phase, complementary to chiral HPLC .
  • Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities (e.g., des-trifluoromethyl byproducts) .

Advanced Question: How does the trifluoromethyl group influence the compound’s solubility and bioavailability in preclinical models?

Answer:

  • Lipophilicity : The CF3_3 group increases logP, reducing aqueous solubility. Counterbalance via carboxylate salt formation (e.g., sodium or hydrochloride salts) .
  • Metabolic Stability : CF3_3 resists oxidative metabolism, enhancing half-life. Validate using hepatocyte microsomal assays to compare with non-fluorinated analogs .
  • Membrane Permeability : Use Caco-2 cell monolayers or PAMPA assays to assess passive diffusion. The rigid pyrrolidine ring may limit transcellular transport, necessitating prodrug strategies (e.g., esterification of the carboxylic acid) .

Basic Question: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Enzyme Inhibition : Acts as a scaffold for serine protease inhibitors (e.g., thrombin, Factor Xa) due to its ability to mimic transition-state geometries .
  • Receptor Modulation : The pyrrolidine ring’s conformation enables selective binding to G-protein-coupled receptors (GPCRs), such as dopamine or serotonin receptors .
  • Prodrug Development : The carboxylic acid group facilitates conjugation with targeting moieties (e.g., peptides) for site-specific delivery .

Advanced Question: How can computational methods improve the design of derivatives based on this compound?

Answer:

  • Quantum Mechanical (QM) Calculations : Predict regioselectivity of electrophilic substitutions on the pyrrolidine ring using Fukui indices .
  • Docking Studies : Screen virtual libraries against target proteins (e.g., kinases) to prioritize syntheses. Focus on substituents at C3/C4 positions to optimize steric complementarity .
  • Machine Learning (ML) : Train models on existing bioactivity data to predict ADMET properties or synthetic feasibility of novel analogs .

Basic Question: What safety precautions are critical when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves (EN374 standard) and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods due to potential release of HF during decomposition .
  • Waste Disposal : Neutralize acidic byproducts with bicarbonate before disposal. Avoid mixing with strong oxidizers (e.g., HNO3_3) to prevent exothermic reactions .

Advanced Question: How can researchers address low yields in the final step of synthesizing this compound?

Answer:

  • Mechanistic Investigation : Use in situ IR or Raman spectroscopy to monitor reaction intermediates and identify bottlenecks (e.g., incomplete Boc deprotection) .
  • Catalyst Optimization : Screen Pd/C or enzyme-based catalysts for asymmetric hydrogenation steps to enhance enantioselectivity .
  • Workflow Adjustments : Switch from batch to flow chemistry for exothermic steps (e.g., trifluoromethylation), improving heat dissipation and scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.